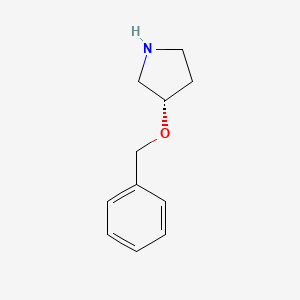

(S)-3-Benzyloxy-pyrrolidine

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Drug Discovery

The importance of chiral pyrrolidine scaffolds is deeply rooted in their widespread presence in biologically active compounds and their utility as intermediates in the synthesis of pharmaceuticals.

The pyrrolidine nucleus is a fundamental structural motif in numerous natural products, particularly alkaloids, which exhibit a wide range of pharmacological activities. whiterose.ac.uknih.gov Compounds such as nicotine (B1678760) and various pyrrolizidine (B1209537) alkaloids feature this heterocyclic system. nih.gov This natural prevalence has inspired medicinal chemists to incorporate the pyrrolidine scaffold into drug design, leading to its presence in a significant number of FDA-approved drugs. nih.gov The structural diversity and complexity offered by the pyrrolidine framework allow for the design of novel drug candidates with improved efficacy and reduced toxicity. evitachem.com

Table 1: Examples of Natural Products and FDA-Approved Drugs Containing the Pyrrolidine Scaffold

| Compound Class | Example | Significance |

|---|---|---|

| Natural Alkaloids | Nicotine | A well-known stimulant and is used in smoking cessation therapies. |

| Hygrine | A pyrrolidine alkaloid found in coca leaves. | |

| FDA-Approved Drugs | Captopril | An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. mdpi.com |

| Vildagliptin | An oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class. mdpi.com | |

| Avanafil | A PDE5 inhibitor for the treatment of erectile dysfunction. mdpi.com |

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. nih.gov The presence of chiral centers in the pyrrolidine ring allows for the existence of multiple stereoisomers, each of which can exhibit vastly different pharmacological profiles. nih.gov The specific spatial arrangement of substituents on the pyrrolidine scaffold dictates how a molecule interacts with its biological target, such as an enzyme or a receptor. nih.gov A subtle change in stereochemistry can lead to a significant alteration in binding affinity and, consequently, biological response. This underscores the critical importance of stereocontrolled synthesis in drug discovery. nih.gov

The Role of (S)-3-Benzyloxy-pyrrolidine as a Chiral Building Block

The utility of this compound and its derivatives extends to various areas of synthetic chemistry, including:

Asymmetric Synthesis: It is employed in the synthesis of other chiral molecules, acting as a chiral auxiliary or a starting material for the construction of enantiomerically pure compounds. capes.gov.brnih.govsmolecule.com

Medicinal Chemistry: It serves as a key intermediate in the preparation of biologically active compounds, including potential drug candidates. nih.gov For instance, derivatives of 3-(benzyloxy)pyrrolidine-2,5-dione have been synthesized and evaluated as inhibitors of autotaxin, a therapeutic target for liver diseases. nih.gov

Materials Science: Chiral pyrrolidine units, including those derived from this compound, have been incorporated into the structure of porous organic frameworks, creating chiral materials with potential applications in catalysis and separation.

Scope and Academic Relevance of the Research Outline

The study of this compound and other chiral pyrrolidine scaffolds is of high academic and industrial relevance. Research in this area contributes to the development of new synthetic methodologies, the discovery of novel therapeutic agents, and the creation of advanced materials with unique properties. The continued exploration of the chemistry of these building blocks is crucial for advancing the fields of organic synthesis, medicinal chemistry, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-phenylmethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBMYKUPMLRKQK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Benzyloxy Pyrrolidine and Chiral Derivatives

Strategies for Stereoselective Pyrrolidine (B122466) Core Construction

The precise control of stereochemistry during the formation of the pyrrolidine ring is paramount. Modern organic synthesis has produced a powerful toolkit of methods to achieve this, broadly categorized into asymmetric approaches and stereoselective cyclization reactions. These strategies aim to establish the desired chirality efficiently and with high fidelity.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution of racemic mixtures. For the synthesis of (S)-3-Benzyloxy-pyrrolidine and its analogues, catalytic asymmetric synthesis, chiral auxiliary-mediated methods, and biocatalytic approaches have proven to be particularly effective.

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This atom-economical approach is highly sought after in modern synthetic chemistry.

Metal-catalyzed cycloadditions have emerged as powerful tools for the construction of complex heterocyclic frameworks. For instance, the catalytic asymmetric [3+2] cycloaddition of iminoesters with indolyl nitroalkenes has been accomplished using different metal-ligand complexes to achieve stereodivergent synthesis of indolyl-pyrrolidines. An imidazoline-aminophenol (IAP)-Ni(OAc)₂ complex can catalyze an exo'-selective reaction, while a bis(imidazolidine)pyridine (PyBidine)-Cu(OTf)₂ complex favors an endo-selective pathway, both providing access to highly functionalized chiral pyrrolidine hybrids. nih.gov

Iridium-catalyzed asymmetric hydrogenation is a premier method for the enantioselective reduction of unsaturated precursors to form chiral saturated heterocycles. While direct examples for this compound are not prevalent in seminal literature, the power of this methodology has been demonstrated in the hydrogenation of related heterocyclic systems. For example, highly enantioselective iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts provides direct access to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with up to 95% enantiomeric excess (ee). nih.gov The key to this success is often the development of highly effective chiral ligands, such as those derived from spiro skeletons or P-stereogenic phosphinooxazolines, which create a precisely defined chiral environment around the metal center. mdpi.comdntb.gov.ua The principles of these hydrogenations of N-heteroaromatic compounds are directly applicable to the synthesis of chiral pyrrolidines from suitable prochiral precursors like substituted pyrroles or pyrrolines. researchgate.net

| Method | Catalyst/Ligand System | Substrate Type | Product Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | IAP-Ni(OAc)₂ or PyBidine-Cu(OTf)₂ | Iminoesters and Indolyl nitroalkenes | Indolyl-pyrrolidines | Stereodivergent synthesis (exo' vs. endo) | nih.gov |

| Asymmetric Hydrogenation | Iridium / Chiral Phosphine Ligands | N-Heteroaromatic Salts (e.g., Pyrrolopyrazinium) | Saturated N-Heterocycles | High enantioselectivity (up to 95% ee) | nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered. This is a robust and reliable method for asymmetric synthesis.

Prominent examples of chiral auxiliaries include Evans oxazolidinones and the SAMP/RAMP hydrazones developed by Enders. wikipedia.orgwikipedia.orgresearchgate.net Evans auxiliaries, derived from chiral amino alcohols, are widely used to control the stereochemistry of enolate reactions, such as alkylations and aldol (B89426) reactions. researchgate.netuwindsor.casantiago-lab.com An N-acyl oxazolidinone can be deprotonated to form a conformationally rigid Z-enolate, where one face is effectively shielded by the substituent on the auxiliary. santiago-lab.com This directs the approach of an electrophile to the opposite face, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be removed under various conditions to yield the chiral carboxylic acid, alcohol, or aldehyde.

Similarly, SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) are effective chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgorgsyn.org The ketone or aldehyde is first converted into a chiral hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms an azaenolate, which then reacts with an electrophile from the face opposite to the sterically demanding methoxymethylpyrrolidine (B8496521) group. wikipedia.org Subsequent cleavage of the hydrazone, for instance by ozonolysis, releases the α-substituted carbonyl compound with high enantiomeric purity. wikipedia.org While specific applications of these auxiliaries for the direct synthesis of this compound are context-dependent, the fundamental strategies are readily adaptable for creating key chiral fragments that can be further elaborated into the target molecule.

| Chiral Auxiliary | Typical Reaction | Mechanism of Stereocontrol | Product Type | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Enolate Alkylation, Aldol Reactions | Steric shielding of one enolate face | Chiral carboxylic acids, alcohols, aldehydes | researchgate.netsantiago-lab.com |

| SAMP/RAMP Hydrazones | α-Alkylation of Carbonyls | Steric directing group on the azaenolate | Chiral ketones and aldehydes | wikipedia.orgorgsyn.org |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild conditions. For the synthesis of chiral pyrrolidines, keto reductases (KREDs) and transaminases (ATAs) are particularly relevant. nih.govnih.gov

A highly efficient one-pot photoenzymatic synthesis has been developed for producing N-Boc-3-hydroxypyrrolidine, a direct precursor to the title compound. nih.gov This process begins with a photochemical oxyfunctionalization of N-Boc-pyrrolidine to generate N-Boc-3-pyrrolidinone. This prochiral ketone is then subjected to stereoselective reduction using a keto reductase (KRED). nih.gov This enzymatic step can achieve conversions of up to 90% and enantiomeric excess values greater than 99%, providing either the (S) or (R) alcohol depending on the specific enzyme used. nih.govacs.org The coupling of KREDs with a cofactor regeneration system, for example using glucose dehydrogenase (GDH), is crucial for driving the reaction to completion and making the process economically viable. mdpi.com

Transaminases (ATAs) offer a complementary approach, enabling the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.govuab.cat In this case, N-Boc-3-pyrrolidinone can be converted into (S)- or (R)-N-Boc-3-aminopyrrolidine with high enantioselectivity. nih.govnih.govresearchgate.net The reaction involves the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to the ketone substrate. nih.gov The high selectivity of these enzymes makes them powerful tools for the synthesis of chiral amino-pyrrolidine derivatives.

| Enzyme Class | Substrate | Product | Key Advantages | Typical Performance | Reference |

|---|---|---|---|---|---|

| Keto Reductase (KRED) | N-Boc-3-pyrrolidinone | (S)- or (R)-N-Boc-3-hydroxypyrrolidine | High stereoselectivity, mild conditions | >90% conversion, >99% ee | nih.gov |

| Transaminase (ATA) | N-Boc-3-pyrrolidinone | (S)- or (R)-N-Boc-3-aminopyrrolidine | Direct synthesis of chiral amines | High enantioselectivity | nih.govnih.gov |

Cyclization Reactions

Cyclization reactions are fundamental to the construction of the pyrrolidine ring. Among these, cycloaddition reactions, particularly the [3+2] cycloaddition, are exceptionally powerful for creating the five-membered ring in a single, often stereocontrolled, step.

The 1,3-dipolar [3+2] cycloaddition reaction is a cornerstone of pyrrolidine synthesis. mdpi.com This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. Azomethine ylides are the most common 1,3-dipoles used for this purpose, reacting readily with a variety of alkenes. mdpi.com

The development of catalytic asymmetric versions of this reaction has enabled the synthesis of highly enantioenriched pyrrolidines. acs.orgnih.gov For example, a highly diastereo- and enantioselective [3+2] cycloaddition of 2,2′-diester aziridines (which serve as azomethine ylide precursors) with enol ethers has been established. acs.org Using a chiral catalyst system composed of Dy(OTf)₃ and a chiral N,N'-dioxide ligand, 3-methoxypyrrolidine (B1366375) derivatives, which are structurally analogous to 3-benzyloxypyrrolidine, can be generated in high yields (up to 94%) and with excellent stereoselectivities (>19:1 dr, up to 95.5:4.5 er). acs.orgfigshare.com This methodology demonstrates the potential of asymmetric [3+2] cycloadditions to construct highly substituted and optically active pyrrolidine cores. acs.org The reaction's versatility allows for a wide range of substituents on both the aziridine (B145994) and the enol ether, providing access to a diverse library of chiral pyrrolidine derivatives. acs.org

Intramolecular Cyclization Methods

Intramolecular cyclization represents a powerful strategy for constructing the pyrrolidine ring with high stereocontrol. These methods involve forming a key carbon-nitrogen bond from a linear precursor.

Reductive Cyclization : This approach typically involves the cyclization of a linear substrate containing both an amine or its precursor (like an azide (B81097) or nitro group) and an electrophilic functional group (such as an aldehyde, ketone, or ester). nih.gov For instance, a common strategy is the reductive amination of a γ-amino aldehyde or ketone. A precursor like a γ-azido ester can be subjected to catalytic hydrogenation, where the azide is reduced to an amine, which then spontaneously cyclizes with the ester to form a lactam. Subsequent reduction of the lactam yields the desired pyrrolidine. Iridium-catalyzed reductive generation of azomethine ylides from amide precursors followed by intramolecular dipolar cycloaddition also provides efficient access to complex pyrrolidine architectures. unife.itacs.org Another variation involves the cobalt-catalyzed reductive coupling of nitriles and acrylamides to form pyrrolidinone derivatives, which can be further reduced. organic-chemistry.org

Photocyclization : Photo-promoted reactions offer unique pathways for ring formation. nih.gov A notable example is the photo-promoted ring contraction of pyridines using a silylborane reagent, which can produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govresearchgate.net These intermediates serve as versatile synthons for further functionalization to obtain substituted pyrrolidines. nih.gov While direct photocyclization to form the 3-benzyloxy-pyrrolidine scaffold is less common, these methods highlight the potential of photochemical strategies in generating complex pyrrolidine cores.

Hydroboration-Cycloalkylation : While less documented specifically for this compound, hydroboration-cycloalkylation of unsaturated amines is a viable method for pyrrolidine synthesis. This process would involve the hydroboration of a homoallylic amine derivative, followed by an intramolecular substitution reaction where the boron intermediate is converted into a leaving group, and the amine nitrogen acts as the nucleophile to close the ring. The stereochemistry of the substituents can be controlled by the choice of chiral hydroborating agents.

Wittig Reaction for Pyrrolidine Ring Formation

The Wittig reaction, a cornerstone of alkene synthesis, can be ingeniously applied to the formation of the pyrrolidine ring through an intramolecular pathway. masterorganicchemistry.comorganic-chemistry.org This strategy typically involves synthesizing a linear precursor that contains both a phosphonium (B103445) ylide and a carbonyl group.

A plausible route involves an N-substituted amino acid derivative. For example, an N-protected γ-amino aldehyde can be treated with a phosphorane to generate an intermediate phosphonium salt. Subsequent deprotonation with a strong base generates the ylide, which then attacks the aldehyde carbonyl intramolecularly. unigoa.ac.in This reaction forms an oxaphosphetane intermediate that collapses to yield a dihydropyrrole and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The resulting dihydropyrrole can then be readily reduced to the corresponding pyrrolidine. This method is particularly useful for creating the unsaturated pyrrolidine core found in various natural products like (S)-pyrrolam A. unigoa.ac.inresearchgate.net

Functionalization of Pre-formed Pyrrolidine Rings

An alternative and highly effective approach is the direct functionalization of a readily available chiral pyrrolidine scaffold, such as L-proline or its derivatives. nih.gov This strategy circumvents the need to construct the ring from scratch.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for modifying the pyrrolidine ring at the C3 position. acs.org By employing a directing group attached to the nitrogen atom, such as an aminoquinoline, it is possible to selectively activate and functionalize the C-H bond at the 3-position with aryl halides, affording cis-2,3-disubstituted pyrrolidines. acs.org While this method introduces an aryl group, related C-H activation strategies can be envisioned for the introduction of an oxygen functionality.

More directly, (S)-3-hydroxypyrrolidine serves as an ideal precursor. chemicalbook.com This compound can be synthesized from various chiral starting materials and then O-benzylated to yield this compound. The benzylation is typically achieved by treating (S)-3-hydroxypyrrolidine with benzyl (B1604629) bromide or benzyl chloride in the presence of a base, such as sodium hydride. A photoenzymatic cascade has also been reported for the synthesis of N-Boc-3-hydroxypyrrolidine from unfunctionalized N-Boc-pyrrolidine, showcasing a modern approach to C-H functionalization. acs.org

Synthesis of Benzyloxy-Substituted Pyrrolidine Precursors and Intermediates

The synthesis of precursors for this compound often leverages the inherent chirality of naturally occurring molecules or employs sophisticated protecting group strategies to control reactivity and stereochemistry.

Utilization of Chiral Pool Materials

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that serve as excellent starting materials for asymmetric synthesis.

Malic Acid : Both (S)- and (R)-malic acid are versatile C4 building blocks. magtech.com.cn A common route involves converting (S)-malic acid into a chiral succinimide (B58015) derivative. researchgate.net This intermediate can undergo a series of transformations, including reduction and cyclization with an appropriate amine source, to form the pyrrolidine ring. For example, diisopropyl (R)-(+)-malate has been used as a starting material where a key step involves a diastereoselective alkylation followed by an intramolecular cyclization to form the chiral pyrrolidine core. nih.gov

Glutamic Acid : L-glutamic acid is another valuable chiral precursor. It can be converted to a γ-lactam, pyroglutamic acid, which serves as a versatile intermediate. The carboxylic acid functionality can be reduced to an alcohol, and the lactam can be subsequently reduced to the pyrrolidine. Functional group manipulations can then be performed to introduce the desired benzyloxy group at the C3 position.

L-proline : As a naturally occurring chiral pyrrolidine, L-proline is an ideal starting material. libretexts.orgrsc.orgresearchgate.netresearchgate.net However, to synthesize a 3-substituted derivative, functionalization at the C3 position is required, as discussed in section 2.1.3. Derivatives like 4-hydroxy-L-proline are also common starting points, although this requires inversion of stereochemistry at C4 and migration of the functional group to C3, making it a more complex route. mdpi.com

D-glucose : Carbohydrates like D-glucose offer a rich source of stereocenters. nih.gov Synthetic routes from D-glucose typically involve multiple steps to cleave the sugar backbone and selectively modify specific hydroxyl groups. A double reductive amination reaction on a suitably modified glucose derivative can lead to the formation of polyhydroxylated pyrrolidines, which can then be further manipulated to achieve the target structure. nih.gov

Protecting Group Strategies Involving Benzyloxy Moieties

Protecting groups are essential for masking reactive functional groups and directing the outcome of a reaction. In the synthesis of this compound, both the nitrogen of the pyrrolidine ring and the hydroxyl group require careful management.

The benzyloxy group itself is a benzyl ether, which serves as a robust protecting group for the hydroxyl function. It is stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents, but can be readily cleaved by catalytic hydrogenation (hydrogenolysis).

The secondary amine of the pyrrolidine ring is typically protected to prevent unwanted side reactions. The most common protecting group is the tert-butoxycarbonyl (Boc) group. It is easily introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to many reaction conditions but can be removed under mild acidic conditions (e.g., trifluoroacetic acid). nih.gov The benzyl group (Bn) can also be used to protect the nitrogen, often installed via reductive amination. A key advantage is that an N-benzyl group and an O-benzyl group can potentially be removed simultaneously via hydrogenolysis. The choice of protecting group strategy is crucial and depends on the specific synthetic route and the compatibility of subsequent reaction steps. google.com

Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality.

Key considerations for the scale-up of this compound synthesis include:

Reagent Selection : Expensive, hazardous, or difficult-to-handle reagents used in laboratory-scale synthesis, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆), may need to be replaced with safer and more economical alternatives for industrial applications. google.com For example, sodium borohydride (B1222165) in the presence of an activating agent can sometimes replace more pyrophoric hydrides for reductions. google.com

Catalyst Efficiency : For catalytic reactions, such as hydrogenations or C-H functionalizations, optimizing catalyst loading is critical. Minimizing the amount of expensive precious metal catalysts (e.g., palladium, iridium) without compromising reaction time or yield is a primary goal. Catalyst recovery and recycling are also important economic considerations.

Solvent Choice and Workup : Solvents should be chosen based on safety, environmental impact, cost, and ease of removal and recovery. The purification process is a major bottleneck in large-scale synthesis. Developing crystallization-based purifications is highly preferable to chromatography, which is often impractical and expensive on an industrial scale.

Process Safety : A thorough hazard evaluation of all reaction steps is necessary. Exothermic reactions must be carefully controlled with appropriate cooling systems. The use of highly reactive or toxic reagents requires specialized handling procedures and equipment.

Diastereoselective Control and Enantiomeric Excess Optimization

Achieving high levels of stereochemical purity is critical in the synthesis of chiral pyrrolidines. Modern methodologies employ sophisticated catalytic systems and chiral auxiliaries to govern the formation of desired stereoisomers, thereby maximizing diastereoselectivity and enantiomeric excess (ee).

A prominent strategy involves the direct C-H functionalization of pyrrolidines using catalysis. For instance, rhodium(II)-catalyzed asymmetric C-H insertion reactions have been developed to create C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. Similarly, a dual-catalytic system using Cu(I) and a chiral phosphoric acid enables the asymmetric radical aminotrifluoromethylation of alkenes, yielding CF₃-containing chiral pyrrolidines with excellent enantioselectivities, often exceeding 90% ee. The chiral phosphoric acid plays a crucial role in controlling the facial selectivity of the reaction.

Another powerful approach utilizes chiral auxiliaries to direct stereochemical outcomes. The work of Husson and co-workers, for example, employs (R)-phenylglycinol as a chiral auxiliary to synthesize trans-2,5-disubstituted pyrrolidines. This method relies on two key diastereoselective additions of Grignard reagents, first to a chiral imine and then to a 1,3-oxazolidine, to establish the desired stereocenters with high fidelity.

Kinetic resolution offers an alternative pathway to enantioenriched pyrrolidines. By using a chiral catalyst that preferentially reacts with one enantiomer of a racemic starting material, the unreacted substrate and the product can be obtained in high enantiomeric purity. Chiral phosphoric acids have been successfully used in aza-Michael cyclization reactions to achieve kinetic resolution of racemic substrates, yielding enantioenriched chiral pyrrolidines with up to 90% ee.

The table below summarizes representative findings in stereoselective pyrrolidine synthesis.

| Method | Catalyst/Auxiliary | Key Transformation | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref |

| Rhodium-Catalyzed C-H Amination | Chiral Rhodium(II) Complex | Nitrene C-H Insertion | 9:1 to >20:1 | Not specified | |

| Dual-Catalytic Aminotrifluoromethylation | Cu(I) / Chiral Phosphoric Acid | Radical Cyclization of Alkenes | Not applicable | Up to 98% | |

| Organocatalytic Cascade | Cinchona Alkaloid Derivative | Aza-Michael Cyclization | Single isomer | >90% | |

| Iridium-Catalyzed Allylic Amination | Chiral Iridium Complex | Intramolecular Cyclization | Controlled (cis vs. trans) | Not specified | |

| Kinetic Resolution via Aza-Michael Reaction | Chiral Phosphoric Acid (TRIP) | Intramolecular Cyclization | Not applicable | Up to 90% |

Continuous Flow and Scalable Protocols

Transitioning stereoselective syntheses from laboratory-scale batches to industrial production requires robust and scalable protocols. Continuous flow chemistry has emerged as a transformative technology in this regard, offering significant advantages in safety, efficiency, and scalability over traditional batch processing.

A key advantage of flow chemistry is the improved safety profile, especially when handling hazardous reagents or performing highly exothermic reactions. The small internal volume of flow reactors minimizes the quantity of reactive material present at any given time, significantly reducing the risk of thermal runaway. This is crucial for scaling up reactions that are problematic in large batch reactors.

The development of immobilized catalysts, such as polymer-supported chiral phosphoric acids, is synergistic with flow chemistry. Packing these catalysts into a column (a packed-bed reactor) allows the reaction mixture to flow through, facilitating a clean conversion. This setup simplifies product purification and enables the reuse of the expensive chiral catalyst, making the process more economical and sustainable for large-scale synthesis. Such protocols have been successfully applied to produce multi-gram quantities of active pharmaceutical ingredients (APIs), demonstrating the industrial viability of the technology.

| Feature | Batch Processing | Continuous Flow Processing |

| Scalability | Challenging; requires larger, specialized reactors | Readily scalable by extending operation time ("scaling out") |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and gradients | Highly efficient, ensuring uniform reaction conditions |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, time |

| Automation | Difficult to fully automate | Easily automated for continuous production |

| Footprint | Large, requiring significant plant space | Compact, reducing infrastructure costs |

Yield Enhancement and Process Efficiency

Furthermore, process efficiency is enhanced by addressing environmental and waste concerns. The ability to recycle solvents and excess reagents, as demonstrated by the recovery and reuse of hydroxylamine (B1172632) hydrochloride in a continuous process, reduces both waste and material costs. The use of water as a solvent, when chemically feasible, further improves the environmental profile and safety of the synthesis. These advancements collectively contribute to creating more sustainable and cost-effective manufacturing routes for valuable chiral building blocks.

| Parameter | Traditional Batch Synthesis Example | Optimized Continuous Flow Synthesis Example |

| Overall Yield | Often lower due to losses during intermediate workups | Significantly higher (e.g., 52% improvement) |

| Reaction Time | Long, including manual handling between steps | Drastically reduced; continuous operation |

| Reagent Stoichiometry | Often requires large excess of reagents | Optimized to use near-stoichiometric amounts |

| Solvent/Waste Volume | High, due to multiple extractions and purifications | Minimized through telescoping and reagent recycling |

| Process Safety | Potential for thermal runaway and exposure to hazardous materials | Enhanced safety with smaller reaction volumes |

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Stereochemical Influence on Biological Potency and Selectivity

The three-dimensional orientation of atoms within a molecule, known as stereochemistry, is a critical factor that dictates its interaction with biological targets. nih.govnih.gov For derivatives of 3-benzyloxypyrrolidine, the chirality at the C3 position of the pyrrolidine (B122466) ring significantly influences their biological potency and selectivity. Research has consistently shown that the (S)-enantiomer often exhibits superior activity compared to the (R)-enantiomer. nih.gov

In the development of antagonists for the P2X7 receptor, a target implicated in inflammation and chronic pain, the stereochemistry of the pyrrolidine moiety is paramount. nih.govnih.gov Studies on pyrazolo[3,4-d]pyrimidine derivatives incorporating a 3-benzyloxypyrrolidine substituent revealed a clear stereochemical preference. The (S)-enantiomer demonstrated significantly higher potency in inhibiting P2X7 receptor function compared to its (R)-counterpart. This suggests a specific binding orientation within the receptor where the (S)-configuration allows for optimal interactions.

A similar stereochemical dependence is observed in the design of selective inhibitors for monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and a target for neurodegenerative diseases. frontiersin.orgmdpi.com Isatin-based derivatives featuring a benzyloxy group have been investigated, and the spatial arrangement conferred by the (S)-pyrrolidine scaffold can contribute to enhanced and selective inhibition of MAO-B over MAO-A. nih.gov This selectivity is crucial for minimizing off-target effects.

Furthermore, the development of muscarinic acetylcholine (B1216132) M1 receptor agonists, which are potential therapeutics for cognitive disorders, also highlights the importance of stereochemistry. nih.govnih.gov Chiral ligands often display different affinities and efficacies for muscarinic receptor subtypes. semanticscholar.org The (S)-configuration of the 3-benzyloxypyrrolidine core can serve as a key structural element that orients other parts of the molecule for effective binding and activation of the M1 receptor, whereas the (R)-enantiomer may fit less favorably into the binding site. semanticscholar.org

The following table summarizes the influence of stereochemistry on the biological activity of selected compound classes derived from 3-benzyloxypyrrolidine.

| Compound Class | Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity |

| Pyrazolo[3,4-d]pyrimidines | P2X7 Receptor | High Potency Antagonist | Low Potency Antagonist |

| Isatin-based derivatives | MAO-B | Potent and Selective Inhibitor | Less Potent/Selective |

| Arecaidine Esters | Muscarinic M1 Receptor | Higher Affinity Antagonist ((R,R)-isomer) | Lower Affinity Antagonist ((S,S)-isomer) |

Impact of Functional Group Modifications on Bioactivity

In the context of P2X7 receptor antagonists, structure-activity relationship (SAR) studies have explored modifications of the 1-benzyl-5-phenyltetrazole (B3050747) scaffold. nih.gov Alterations to the benzyl (B1604629) and phenyl moieties, as well as the substitution pattern on the tetrazole ring, have been shown to impact the compound's ability to inhibit calcium flux and IL-1β release. nih.gov For instance, introducing specific substituents on the aromatic rings can enhance potency by optimizing hydrophobic or electronic interactions within the receptor's binding pocket.

For dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes, the pyrrolidine scaffold is a common feature. ceon.rsnih.govbrieflands.com The introduction of a cyano group at the 2-position of the pyrrolidine ring is a key element for potent inhibition. Modifications to other parts of the molecule, such as the substituent attached to the pyrrolidine nitrogen, are crucial for optimizing potency and selectivity. clinicsearchonline.org SAR studies on imidazolopyrimidine amides as DPP-4 inhibitors have highlighted the importance of specific structural features for activity. gsconlinepress.com

Similarly, in the pursuit of M1 muscarinic receptor agonists, subtle structural changes to lead compounds can dramatically alter their pharmacological profile. bohrium.com Modifications to the core structure, including the pyrrolidine ring and its substituents, can convert an allosteric agonist into a pan-muscarinic antagonist. This underscores the delicate balance of structural features required to achieve the desired biological effect.

The table below provides examples of how functional group modifications can affect the bioactivity of (S)-3-benzyloxypyrrolidine derivatives.

| Compound Series | Target | Modification | Impact on Bioactivity |

| 1-Benzyl-5-phenyltetrazoles | P2X7 Receptor | Substitution on benzyl and phenyl rings | Modulates potency of calcium flux and IL-1β release inhibition. nih.gov |

| Cyanopyrrolidines | DPP-4 | Substituents on the pyrrolidine nitrogen | Influences inhibitory potency and selectivity. nih.gov |

| TBPB Analogues | Muscarinic M1 Receptor | Modification of the central piperidine (B6355638) ring | Can abolish allosteric agonism and lead to pan-mAChR antagonism. bohrium.com |

Mechanistic Studies of Derived Compounds in Biological Systems

Understanding the mechanism of action at a molecular level is crucial for the rational design of new therapeutic agents. nih.gov For compounds derived from (S)-3-benzyloxypyrrolidine, mechanistic studies have provided valuable insights into how they interact with their biological targets to elicit a physiological response.

In the field of P2X7 receptor antagonism, mechanistic studies have been instrumental in elucidating the binding mode of various inhibitors. frontiersin.orgnih.gov Many P2X7 antagonists act as non-competitive inhibitors, meaning they bind to an allosteric site on the receptor rather than the orthosteric site where the endogenous agonist ATP binds. nih.gov This allosteric binding induces a conformational change in the receptor that prevents the opening of the ion channel, thereby blocking downstream signaling cascades such as the release of pro-inflammatory cytokines like IL-1β. nih.govuniba.it The discovery of selective P2X7 antagonists has provided tools to better understand the role of this receptor in chronic pain and inflammation. nih.gov

The table below summarizes key mechanistic findings for compound classes derived from (S)-3-benzyloxypyrrolidine.

| Compound Class | Target | Mechanism of Action | Key Findings |

| P2X7 Antagonists | P2X7 Receptor | Allosteric Modulation | Binds to a site distinct from the ATP binding site, preventing ion channel opening and subsequent IL-1β release. nih.govnih.gov |

| Cyanopyrrolidine Derivatives | DPP-4 | Covalent Inhibition | The cyano group interacts with the catalytic serine residue in the active site, leading to potent and long-lasting inhibition. nih.gov |

Computational and Theoretical Approaches in Pyrrolidine Chemistry

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of (S)-3-Benzyloxy-pyrrolidine, within the active site of a target protein. beilstein-journals.orgnih.gov This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of compound libraries to identify potential drug candidates. beilstein-journals.org

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and using a scoring function to evaluate the stability of each pose. beilstein-journals.org Scoring functions estimate the binding free energy, with lower energy scores typically indicating more favorable binding. nih.gov These calculations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. nih.gov

Derivatives of the pyrrolidine (B122466) scaffold have been the subject of numerous molecular docking studies to elucidate their mechanism of action and to guide the optimization of their inhibitory activity. For instance, pyrrolidine-2,5-dione-based analogues have been designed and evaluated as inhibitors of Autotaxin (ATX), a therapeutic target for liver diseases. nih.gov Docking studies revealed that these compounds bind to an allosteric tunnel and a hydrophobic pocket of ATX, which was crucial for designing potent inhibitors. nih.gov Similarly, spiro[oxindole-2,3′-pyrrolidine] derivatives have been docked into the binding sites of enzymes like glucosamine 6-phosphate synthase to rationalize their antimicrobial activity. mdpi.com These computational predictions often correlate well with experimental bioactivity data and provide a roadmap for further structural modifications. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Pyrrolidine Derivatives

| Pyrrolidine Derivative Class | Target Protein | Purpose of Study | Key Findings from Docking |

|---|---|---|---|

| Pyrrolidine-2,5-dione analogues | Autotaxin (ATX) | Design of novel inhibitors for liver diseases. nih.gov | Compounds bind to an allosteric tunnel and hydrophobic pocket, informing the design of potent inhibitors. nih.gov |

| Spiro[oxindole-2,3′-pyrrolidines] | Glucosamine 6-phosphate synthase (GlcN6P) | Elucidation of antimicrobial activity. mdpi.com | Identification of key binding interactions that explain the observed biological activity. mdpi.comresearchgate.net |

| 2-aminobenzimidazole with pyrrolidine moiety | Transient receptor potential cation channel 5 (TRPC5) | Structure-Activity Relationship (SAR) exploration for TRPC5 inhibitors. d-nb.info | Revealed that the pyrrolidine moiety was well-tolerated and equipotent to other functional groups. d-nb.info |

| (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues | GABA-A Receptor | Investigation of anticonvulsant activity. researchgate.net | Docking studies were used to understand the interaction with the GABA-A receptor, a ligand-gated ion channel. researchgate.net |

Conformational Analysis of this compound and Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible five-membered ring like pyrrolidine, understanding its conformational preferences is critical. The pyrrolidine scaffold is not planar and undergoes a phenomenon known as pseudorotation, continuously interconverting between various "puckered" conformations, primarily described as envelope (E) and twist (T) forms. nih.govresearchgate.net

Conformational analysis of the pyrrolidine ring can be performed using both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. researchgate.netbeilstein-journals.org Vicinal proton-proton scalar couplings (³JHH) from NMR spectra provide information about dihedral angles, which can be used to determine the ring's conformation. beilstein-journals.org Computationally, molecular mechanics and quantum chemical calculations are employed to map the potential energy surface and identify low-energy, stable conformers.

The substituents on the pyrrolidine ring play a crucial role in dictating its preferred conformation through steric and electronic effects. acs.orgresearchgate.net For this compound, the bulky benzyloxy group at the C3 position would significantly influence the ring's puckering to minimize steric strain. Depending on the substitution pattern, pyrrolidine rings can adopt specific conformations. For example, in derivatives of proline (a pyrrolidine-2-carboxylic acid), substituents at the C4 position can lock the ring into either a Cγ-exo or Cγ-endo envelope conformation. nih.gov This conformational control is a key advantage in drug design, as it allows for the precise spatial orientation of pharmacophoric groups to optimize interactions with a biological target. nih.govresearchgate.net

Table 2: Common Conformations of the Pyrrolidine Ring

| Conformation Type | Description |

|---|---|

| Envelope (E) | Four of the ring atoms are coplanar, while the fifth atom is out of the plane. The conformation is denoted by which atom is out of the plane (e.g., Cγ-exo or Cγ-endo). nih.gov |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. This conformation has C2 symmetry. beilstein-journals.org |

Quantum Chemical Calculations for Reaction Pathway Analysis and Stereoselectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating chemical reactions at the molecular level. epstem.net These methods can be used to model reaction mechanisms, determine the structures of transition states, and calculate activation energies, providing a detailed understanding of reaction pathways. acs.org

In the context of pyrrolidine chemistry, quantum calculations are employed to study synthesis reactions and predict their stereochemical outcomes. The stereoselective synthesis of substituted pyrrolidines is of great importance, as the stereochemistry often dictates biological activity. nih.govmdpi.com

A notable example is the mechanistic study of copper-catalyzed intramolecular C-H amination to form pyrrolidines. acs.org Researchers used DFT calculations to compute the free energy profiles for the reaction with different ligands on the copper catalyst. These calculations helped to elucidate the reaction mechanism, involving steps like N-F bond activation, C-H activation, and reductive elimination. The computational results explained the experimentally observed differences in reactivity and selectivity, providing a rational basis for catalyst and substrate design. acs.org By modeling the transition states for the formation of different stereoisomers, these methods can predict which product is energetically favored, thus predicting the stereoselectivity of the reaction.

Computational Predictions for Improved Drug Design (e.g., ADME properties, scaffold exploration)

Beyond ligand-target interactions, a successful drug must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Computational methods are now routinely used in the early stages of drug discovery to predict these properties, allowing for the filtering of compounds that are likely to fail later in development due to poor pharmacokinetics. nih.gov This in silico profiling significantly reduces the time and cost associated with drug development. eijppr.com

For compounds based on the this compound scaffold, various ADME parameters can be predicted. These include physicochemical properties like lipophilicity (logP/logD) and aqueous solubility (logS), which are crucial for absorption. vcclab.org Models can also predict gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like the Cytochrome P450 family. nih.goveijppr.com These predictions are often guided by established principles such as Lipinski's "Rule of Five," which outlines the physicochemical properties consistent with good oral bioavailability. researchgate.net

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for the exploration of chemical space in a way that flat aromatic rings cannot. nih.gov Computational scaffold exploration involves modifying the core pyrrolidine structure with different substituents and evaluating the effect on target binding and ADME properties. This allows for the systematic design of new analogues with improved potency and drug-like characteristics. The inherent chirality and conformational flexibility of the pyrrolidine ring, which can be controlled by substitution, make it a highly versatile template for creating diverse and biologically active compounds. nih.govresearchgate.net

Table 3: Computationally Predicted ADME Properties

| ADME Property | Description | Importance in Drug Design |

|---|---|---|

| A bsorption | The process by which a drug enters the bloodstream. Key predictors include solubility, permeability, and gastrointestinal (GI) absorption. researchgate.net | Determines how much of the drug is available to exert its effect (bioavailability). |

| D istribution | The reversible transfer of a drug from one location to another within the body. Key predictors include plasma protein binding and blood-brain barrier (BBB) penetration. nih.gov | Affects the concentration of the drug at its target site and potential for off-target effects. |

| M etabolism | The chemical modification of a drug by the body, primarily by enzymes like Cytochrome P450s (CYPs). researchgate.net | Influences the drug's half-life and the potential for drug-drug interactions. |

| E xcretion | The removal of the drug and its metabolites from the body. | Determines the duration of the drug's action. |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of enantiomerically pure pyrrolidines, including (S)-3-Benzyloxy-pyrrolidine, is an area of continuous improvement, with a growing emphasis on green chemistry principles. Modern synthetic goals prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing safer reagents.

One promising approach is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules like pyrrolidine (B122466) derivatives in a single step from three or more starting materials. This method inherently increases efficiency and reduces the need for intermediate purification steps, thus saving time and resources. Another sustainable technique is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods.

Catalysis plays a pivotal role in developing atom-economical routes. Iridium-catalyzed reductive [3+2] cycloaddition reactions represent a powerful method for creating highly substituted pyrrolidines. rsc.org This approach is considered atom-economical as it allows for the direct construction of the five-membered ring with control over newly formed stereocenters. rsc.org Research into photoredox catalysis is also opening new avenues for pyrrolidine synthesis under mild conditions, using visible light to drive reactions that were previously challenging. rsc.orgresearchgate.net These modern catalytic methods are instrumental in building complex molecular architectures from simple, abundant starting materials. rsc.org

Table 1: Comparison of Synthetic Methodologies for Pyrrolidine Derivatives

| Methodology | Key Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. | Potential for novel, one-pot syntheses of functionalized analogs. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. | Can optimize existing synthetic steps for efficiency and sustainability. |

| Iridium-Catalyzed Cycloaddition | High atom economy, stereocontrol, access to complex structures. rsc.org | Enables the creation of diverse and highly substituted derivatives. rsc.org |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, novel reactivity. researchgate.net | Offers green alternatives for functionalization and ring construction. rsc.orgresearchgate.net |

High-Throughput Synthesis and Screening of Novel this compound Analogs

The demand for new therapeutic agents has accelerated the adoption of high-throughput synthesis and screening methods. For this compound, these technologies enable the rapid generation and evaluation of large libraries of analogs, significantly speeding up the drug discovery process.

High-throughput synthesis often employs automated platforms and flow chemistry to produce a multitude of derivatives in a short period. Flow chemistry, in particular, allows for precise control over reaction parameters, enhancing reproducibility and safety. This approach is well-suited for creating a diverse set of analogs by systematically varying substituents on the pyrrolidine ring or the benzyl (B1604629) group.

Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify compounds with desired biological activity. HTS involves automated assays that can test thousands of compounds simultaneously against a specific biological target. The data generated from these screens help in identifying "hit" compounds and establishing structure-activity relationships (SAR), which guide the design of more potent and selective molecules. The integration of these innovative tools is crucial for efficiently exploring the chemical space around the this compound scaffold.

Advanced Applications in Chemical Biology and Material Science

Beyond its role as a building block in medicinal chemistry, the unique structural and chiral properties of this compound and its derivatives are being explored for advanced applications in chemical biology and material science.

In chemical biology , functionalized pyrrolidines serve as scaffolds for developing chemical probes to study biological processes. nih.gov By attaching reporter groups such as fluorophores or photoaffinity labels, derivatives of this compound can be designed to investigate drug-target interactions, map binding sites, and elucidate biological pathways. rsc.orgunibo.it The defined stereochemistry of the (S)-enantiomer is particularly valuable for creating probes that can distinguish between enantioselective protein binding sites.

In material science , chiral pyrrolidine units are being incorporated into hybrid organic-inorganic materials to create novel catalysts for asymmetric synthesis. researchgate.net These materials combine the catalytic activity of the pyrrolidine moiety with the robustness and recyclability of a solid support, which is advantageous for industrial applications. researchgate.net The development of chiral polymers and materials based on this compound could also lead to new applications in chiral separations and nonlinear optics. Furthermore, chiral pyrrolidine-based organocatalysts are instrumental in stereoselective C-C bond formation, a cornerstone of modern organic synthesis. rsc.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast datasets and prediction of molecular properties. For pyrrolidine-based drug discovery, these computational tools offer powerful new capabilities.

AI algorithms can be trained on large databases of chemical structures and their associated biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the therapeutic potential of novel this compound analogs before they are synthesized, saving significant time and resources. ML can also predict crucial pharmacokinetic properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize candidates with favorable drug-like profiles.

Furthermore, generative AI models can design entirely new molecules with desired properties. By providing the model with a target profile, it can generate novel pyrrolidine derivatives that are optimized for potency, selectivity, and safety. This integration of AI and ML into the drug discovery pipeline is set to accelerate the journey from initial concept to clinical candidate for drugs based on the this compound scaffold.

Table 2: Impact of AI/ML on Pyrrolidine Drug Discovery

| AI/ML Application | Description | Potential Benefit for this compound Research |

|---|---|---|

| Predictive Modeling (QSAR) | Algorithms learn from existing data to predict the biological activity of new compounds. | Faster identification of potent analogs without extensive synthesis and testing. |

| ADMET Prediction | ML models forecast the pharmacokinetic and toxicity profiles of molecules. | Early elimination of candidates likely to fail in later stages of development. |

| Generative Design | AI generates novel molecular structures optimized for specific therapeutic targets. | Discovery of innovative drug candidates with improved efficacy and safety profiles. |

| Target Identification | AI analyzes biological data to identify and validate new drug targets. | Expands the potential therapeutic applications for pyrrolidine-based compounds. |

Q & A

Q. What are the key synthetic routes for (S)-3-Benzyloxy-pyrrolidine, and how can enantiomeric purity be ensured?

Answer: this compound is typically synthesized via asymmetric hydrogenation or chiral resolution of racemic mixtures. A common approach involves benzylation of (S)-3-hydroxypyrrolidine using benzyl bromide under basic conditions (e.g., NaH in THF). Enantiomeric purity (>97%) is achieved using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or by recrystallization of diastereomeric salts (e.g., with L-tartaric acid). Purity validation requires H NMR (to confirm substitution at the 3-position) and polarimetry ( ≈ -30° to -40° in CHCl) .

Q. How should researchers characterize this compound to confirm its stereochemical configuration?

Answer: Stereochemical validation requires:

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from EtOAc/hexane .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated models to confirm the (S)-configuration.

- Chiral Derivatization : React with (R)-Mosher’s acid chloride and analyze F NMR shifts for diastereomer differentiation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Answer: Discrepancies in catalytic activity (e.g., Suzuki-Miyaura coupling) may arise from trace metal impurities or benzyloxy group lability. Mitigation strategies:

- Purification : Pre-treat with activated charcoal or recrystallize to remove Pd residues.

- Protecting Group Alternatives : Replace benzyloxy with TBS (tert-butyldimethylsilyl) for improved stability under basic conditions .

- Kinetic Studies : Use in situ IR to monitor reaction intermediates and identify deactivation pathways .

Q. How can this compound be utilized in chiral ligand design for asymmetric catalysis?

Answer: The pyrrolidine scaffold serves as a backbone for ligands in enantioselective hydrogenation:

- Modification : Introduce phosphine or oxazoline moieties at the 2-position.

- Performance Metrics : Test in asymmetric allylic alkylation (e.g., Tsuji-Trost reaction) with [Pd(η-CH)Cl]; aim for >90% ee.

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict transition-state geometries and optimize ligand steric effects .

Q. What methodologies validate the stability of this compound under varying pH conditions?

Answer:

- Accelerated Degradation Studies : Incubate at pH 1–13 (37°C, 72 hrs) and monitor via UPLC-MS.

- Degradation Products : Under acidic conditions (pH <3), benzyl ether cleavage yields (S)-3-hydroxypyrrolidine (m/z 102.09). Neutral/basic conditions show no degradation .

- Storage Recommendations : Store at -20°C under argon; avoid prolonged exposure to light .

Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?

Answer: Optimize:

- Stepwise Monitoring : Use TLC (CHCl:MeOH 9:1, R ≈ 0.4) to track intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., benzylation from 12 hrs to 45 mins at 100°C).

- Flow Chemistry : Improve mass transfer in Pd-catalyzed steps with microreactors (residence time <5 mins) .

Contradiction Analysis in Published Data

Q. How should conflicting reports on the compound’s solubility in polar aprotic solvents be reconciled?

Answer: Reported solubility variations in DMF (10–50 mg/mL) may stem from:

- Crystallinity Differences : Amorphous vs. crystalline forms (confirmed via PXRD).

- Hydration State : Anhydrous vs. monohydrate forms (TGA analysis required).

- Standardization : Pre-dry samples at 60°C under vacuum before testing .

Q. Guidelines for Methodological Rigor

- Stereochemical Assignments : Always combine multiple techniques (X-ray, VCD, NMR).

- Reproducibility : Report detailed synthetic protocols, including purification gradients and catalyst batches.

- Data Transparency : Publish raw spectral data (e.g., NMR, HPLC chromatograms) in supplementary materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.